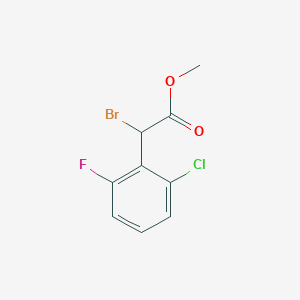

Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClFO2/c1-14-9(13)8(10)7-5(11)3-2-4-6(7)12/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRGNHMEQSEVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=CC=C1Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301186644 | |

| Record name | Benzeneacetic acid, α-bromo-2-chloro-6-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461705-96-3 | |

| Record name | Benzeneacetic acid, α-bromo-2-chloro-6-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461705-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α-bromo-2-chloro-6-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate (CAS 1461705-96-3): Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate, a halogenated phenylacetic acid derivative of significant interest to the pharmaceutical and chemical synthesis sectors. This guide details its physicochemical properties, outlines plausible and robust synthetic strategies, discusses its potential applications as a versatile building block, and provides critical safety and handling protocols based on data from analogous compounds. Designed for researchers, chemists, and drug development professionals, this whitepaper serves as a foundational resource for leveraging this compound in advanced organic synthesis and medicinal chemistry programs.

Introduction

Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate, identified by CAS Number 1461705-96-3, is a specialized chemical intermediate whose structural complexity makes it a valuable precursor in modern drug discovery.[1][2] Its architecture combines an α-bromo ester functionality—a potent electrophilic site for nucleophilic substitution—with a uniquely substituted aromatic ring. The 2-chloro-6-fluoro substitution pattern on the phenyl ring is a key feature, as the incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4][5]

While this specific compound is not extensively documented in peer-reviewed literature, its constituent motifs are present in a variety of biologically active molecules. For instance, the 2-chloro-6-fluorophenyl group is a component of potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key target in inflammation and pain research.[6] This suggests that Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is a high-value starting material for synthesizing novel therapeutic agents. This guide aims to consolidate available data and provide expert-driven insights into its synthesis and application.

Physicochemical and Spectroscopic Properties

The fundamental properties of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate are summarized below. While exhaustive experimental data is not publicly available, these properties are based on information from chemical suppliers and predictions from its structure.[2]

| Property | Value | Source |

| CAS Number | 1461705-96-3 | [1] |

| Molecular Formula | C₉H₇BrClFO₂ | [2] |

| Molecular Weight | 281.51 g/mol | [2] |

| IUPAC Name | methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate | N/A |

| Purity | Typically ≥95% | [2] |

| Appearance | Expected to be a colorless to yellow or light brown liquid | Inferred from analogs[7][8] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water | Inferred from analogs[7][8] |

Commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for this compound, confirming its structure and purity.[1]

graph "Chemical_Structure" {

layout=neato;

node [shape=none, fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=10];

// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C_alpha [label="C"];

C_carbonyl [label="C"];

O_carbonyl [label="O"];

O_ester [label="O"];

C_methyl [label="CH₃"];

Br [label="Br"];

Cl [label="Cl", fontcolor="#34A853"];

F [label="F", fontcolor="#EA4335"];

H_alpha [label="H"];

// Define node positions

C1 [pos="0,1!"];

C2 [pos="-0.87,0.5!"];

C3 [pos="-0.87,-0.5!"];

C4 [pos="0,-1!"];

C5 [pos="0.87,-0.5!"];

C6 [pos="0.87,0.5!"];

C_alpha [pos="1.74,1!"];

C_carbonyl [pos="2.6,0.5!"];

O_carbonyl [pos="2.6,-0.2!"];

O_ester [pos="3.4,1!"];

C_methyl [pos="4.2,0.5!"];

Br [pos="1.74,2!"];

Cl [pos="-1.74,0.8!"];

F [pos="1.74,-0.8!"];

H_alpha [pos="1.4,1.5!"];

// Define edges for bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- C_alpha;

C_alpha -- C_carbonyl;

C_carbonyl -- O_carbonyl [style=double];

C_carbonyl -- O_ester;

O_ester -- C_methyl;

C_alpha -- Br;

C2 -- Cl;

C6 -- F;

C_alpha -- H_alpha;

// Invisible nodes for aromatic circle

center [pos="0,0!", label="", width=0, height=0];

p1 [pos="0,0.6!", label="", width=0, height=0];

p2 [pos="0.52,-0.3!", label="", width=0, height=0];

p3 [pos="-0.52,-0.3!", label="", width=0, height=0];

// Aromatic circle

center -- p1 [style=invis];

center -- p2 [style=invis];

center -- p3 [style=invis];

p1 -- p2 -- p3 -- p1 [style=solid, color="#5F6368"];

}

Caption: Proposed two-step synthetic workflow to the target compound.

Experimental Protocol 1: α-Bromination via Hell-Volhard-Zelinskii (HVZ) Reaction

This protocol describes the synthesis of the key intermediate, 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid. The HVZ reaction is the classic method for α-brominating carboxylic acids.[9][10]

-

Causality: The reaction proceeds through an acid bromide intermediate, which, unlike the carboxylic acid itself, readily tautomerizes to its enol form.[11] This enol is sufficiently nucleophilic to react with elemental bromine. Phosphorus tribromide (PBr₃) is used as a catalyst to generate the initial acid bromide in situ.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), charge 2-(2-chloro-6-fluorophenyl)acetic acid (1.0 eq).

-

Catalyst Addition: Add a catalytic amount of phosphorus tribromide (PBr₃, ~0.1 eq) or red phosphorus.

-

Bromination: Heat the mixture gently (e.g., to 60-70 °C). Add elemental bromine (Br₂, 1.1 eq) dropwise via the dropping funnel. The reaction is often exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

Reaction Monitoring: Stir the reaction mixture at reflux until the deep red-brown color of bromine dissipates, indicating its consumption. The reaction progress can be monitored by TLC or ¹H NMR by analyzing quenched aliquots.

-

Work-up: Cool the reaction mixture to room temperature. To hydrolyze the intermediate α-bromo acyl bromide, slowly and carefully add water (or methanol if the ester is desired directly).[11] This step is highly exothermic and will produce HBr gas; ensure adequate ventilation and quenching.

-

Isolation and Purification: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water, saturated sodium thiosulfate solution (to remove any residual bromine), and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid can be purified by recrystallization or column chromatography.

Experimental Protocol 2: Fischer Esterification

This protocol details the conversion of the α-bromo acid to the final methyl ester product.

-

Causality: Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of the alcohol (methanol) as the solvent drives the equilibrium towards the ester product, ensuring a high yield. Sulfuric acid acts as the catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq, serving as both reactant and solvent).

-

Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) as the catalyst.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 2-16 hours). Monitor the reaction's completion by TLC or LC-MS.

-

Work-up: After cooling to room temperature, carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Isolation: Remove the bulk of the methanol via rotary evaporation. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude oil, Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate, can be purified by vacuum distillation or silica gel column chromatography to yield the final product.

Applications in Research and Development

The primary value of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate lies in its role as a versatile synthetic intermediate.[12][13][14] The α-bromo ester moiety is a powerful electrophilic handle, enabling the construction of more complex molecular architectures through nucleophilic substitution reactions.

Key Application: Building Block in Drug Discovery

The compound serves as an excellent scaffold for introducing the 2-bromo-2-(2-chloro-6-fluorophenyl)acetyl group. The reactivity of the α-bromo position allows for facile coupling with a wide range of nucleophiles, including amines, thiols, phenols, and carbanions.[9]

-

Synthesis of Bioactive Heterocycles: α-Halo esters are common precursors in the synthesis of diverse heterocyclic systems, which form the core of many pharmaceuticals.[15]

-

Lead Optimization: In a drug discovery program, this building block can be used to systematically modify a lead compound. The substituted phenyl ring provides a platform for tuning steric and electronic properties, which can enhance target binding, selectivity, and pharmacokinetic profiles.[16]

-

Precursor to Anti-inflammatory Agents: As noted, the 2-chloro-6-fluorophenylamino moiety is a key component of mPGES-1 inhibitors.[6] This compound is an ideal precursor for synthesizing libraries of related molecules for structure-activity relationship (SAR) studies.

Caption: Potential nucleophilic substitution pathways for the title compound.

Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for CAS 1461705-96-3. The information presented here is extrapolated from the known hazards of the closely related and well-documented compound, Methyl bromoacetate (CAS 96-32-2).[17][18][19] Users must treat this compound with extreme caution and perform a full risk assessment before handling.

Hazard Identification

Based on its analogue, Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is expected to be highly toxic and corrosive.

Hazard Category Description GHS Pictograms Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[19] ☠️ (Skull and Crossbones) Corrosivity Causes severe skin burns and eye damage.[19] corrosive (Corrosion) Irritation Lachrymator (causes tears); may cause severe respiratory tract irritation.[17][18] ! (Exclamation Mark) Flammability Combustible liquid.[19] N/A (Warning)

Signal Word: Danger

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood with good ventilation.[20] Eyewash stations and safety showers must be immediately accessible.[21]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[21]

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

-

Skin and Body Protection: Wear a flame-retardant lab coat, apron, and closed-toe shoes. Ensure no skin is exposed.[22]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[17]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[20]

-

Keep away from heat, sparks, open flames, and other sources of ignition.

-

Store locked up, accessible only to authorized personnel.[22]

-

Incompatible Materials: Strong acids, strong bases, oxidizing agents, and reducing agents.[8]

Conclusion

Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is a highly functionalized building block with significant potential for application in advanced organic synthesis, particularly within the field of medicinal chemistry. Its combination of a reactive α-bromo ester and a strategically halogenated phenyl ring makes it an attractive precursor for novel therapeutics. While its synthesis requires handling hazardous materials, the procedures are based on reliable and well-understood chemical principles. Adherence to stringent safety protocols is paramount when working with this potent and versatile chemical intermediate.

References

-

Material Safety Data Sheet - Methyl bromoacetate, 99%. (2006). Cole-Parmer. [Link]

-

Methyl bromoacetate - Hazardous Agents. Haz-Map. [Link]

-

Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]

-

a-Bromination of Dicarboxylic Acids. Journal of the American Chemical Society. [Link]

-

methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate. AccelaChem. [Link]

-

Methyl bromoacetate. Wikipedia. [Link]

- Preparation of bromo acids and esters.

-

METHYL ALPHA-BROMOPHENYLACETATE. lookchem. [Link]

-

Alpha Bromination of Carboxylic Acids. (2023). OpenStax. [Link]

- Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.

-

Discovery of 2-((2-chloro-6-fluorophenyl)amino)... as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. (2016). PubMed. [Link]

-

The Hell–Volhard–Zelinsky Reaction. (2025). Master Organic Chemistry. [Link]

-

Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

Methyl 2-bromo-2-(4-chlorophenyl)acetate. PubChem. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

- Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. (2022). MDPI. [Link]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]

-

Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

-

Benzene, (2-bromo-1-fluoro-1-methylethyl). Organic Syntheses Procedure. [Link]

-

2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid. PubChem. [Link]

-

Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. (2022). ResearchGate. [Link]

-

2-Bromo-2-(2-fluorophenyl)acetic Acid. Pharmaffiliates. [Link]

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching. (2024). ResearchGate. [Link]

-

Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. (2022). PubMed. [Link]

Sources

- 1. 1461705-96-3|Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate|BLD Pharm [bldpharm.com]

- 2. 1461705-96-3,methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. METHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 12. lookchem.com [lookchem.com]

- 13. CAS 2178-24-7: Ethyl alpha-bromophenylacetate | CymitQuimica [cymitquimica.com]

- 14. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. Methyl bromoacetate - Hazardous Agents | Haz-Map [haz-map.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. fishersci.com [fishersci.com]

- 21. chemscene.com [chemscene.com]

- 22. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Reactivity of Alpha-Bromo Phenylacetic Esters

Abstract

Alpha-bromo phenylacetic esters are a class of organic compounds of significant interest in synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. Their versatile reactivity, stemming from the presence of a reactive carbon-bromine bond alpha to both a phenyl ring and an ester group, allows for a wide array of chemical transformations. This guide provides a comprehensive exploration of the core reactivity principles of these esters, delving into nucleophilic substitution, elimination, and organometallic reactions. Mechanistic insights, practical experimental protocols, and factors influencing reaction outcomes are discussed in detail to provide researchers, scientists, and drug development professionals with a thorough understanding of this important class of synthetic intermediates.

Introduction: The Synthetic Utility of α-Bromo Phenylacetic Esters

Alpha-bromo phenylacetic esters are valuable building blocks in organic synthesis due to their dual functionality. The ester moiety provides a handle for further transformations such as hydrolysis, amidation, or reduction, while the α-bromo position is a prime site for introducing a variety of substituents via nucleophilic displacement. The adjacent phenyl group plays a crucial electronic and steric role, influencing the reactivity of the α-carbon.

These compounds serve as key intermediates in the synthesis of numerous biologically active molecules. For instance, they are instrumental in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs), anticoagulants like clopidogrel, and various other pharmaceutical compounds.[1][2][3] Their importance necessitates a deep understanding of their chemical behavior to enable efficient and selective synthetic strategies.

Synthesis of α-Bromo Phenylacetic Esters

The preparation of α-bromo phenylacetic esters can be achieved through several methods. A common approach involves the bromination of the corresponding phenylacetic acid, followed by esterification. The Hell-Volhard-Zelinskii reaction, which uses bromine and a catalytic amount of phosphorus tribromide (PBr₃), is a classic method for the α-bromination of carboxylic acids.[4][5] The resulting α-bromo phenylacetic acid can then be esterified using an alcohol under acidic conditions.[2][6]

Alternatively, direct bromination of phenylacetic esters can be accomplished using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[7][8] Transesterification of an existing α-bromo phenylacetic ester with a different alcohol, often catalyzed by a Lewis acid, is another viable route.[3]

Core Reactivity: A Mechanistic Perspective

The reactivity of α-bromo phenylacetic esters is dominated by the chemistry at the α-carbon. The presence of the electronegative bromine atom makes this carbon electrophilic and susceptible to attack by nucleophiles. The adjacent ester group can stabilize an incipient negative charge on the α-carbon through resonance, facilitating reactions that proceed via enolate intermediates. The phenyl group can stabilize both carbocationic and radical intermediates at the benzylic position.

The primary reaction pathways for α-bromo phenylacetic esters include:

-

Nucleophilic Substitution (Sₙ1 and Sₙ2)

-

Elimination Reactions

-

Organometallic Reactions (e.g., Reformatsky Reaction)

-

Radical Reactions

The competition between these pathways is dictated by several factors, including the structure of the ester, the nature of the nucleophile/base, the solvent, and the reaction temperature.[9][10]

Nucleophilic Substitution Reactions: The Workhorse of Functionalization

Nucleophilic substitution is the most common and synthetically useful reaction of α-bromo phenylacetic esters.[11][12] These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, and the prevailing pathway is highly dependent on the reaction conditions.

The Sₙ2 Pathway: Bimolecular Nucleophilic Substitution

The Sₙ2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic α-carbon from the backside, displacing the bromide ion.[13][14] This mechanism leads to an inversion of stereochemistry at the α-carbon if it is a chiral center.

Key Factors Favoring Sₙ2:

-

Strong Nucleophiles: Strong, often anionic, nucleophiles are required to facilitate the concerted displacement of the leaving group.[15][16]

-

Polar Aprotic Solvents: Solvents like acetone, DMSO, and DMF are preferred as they can dissolve the nucleophilic salt but do not solvate the nucleophile as strongly as protic solvents, thus preserving its reactivity.[15][17]

-

Primary or Unhindered Substrates: While α-bromo phenylacetic esters are secondary halides, the electronic stabilization from the phenyl and ester groups can still allow Sₙ2 reactions to occur.

A prominent example of an Sₙ2 reaction involving these esters is the Williamson Ether Synthesis . In this reaction, an alkoxide ion acts as the nucleophile to form an ether.[13][18]

The Sₙ1 Pathway: Unimolecular Nucleophilic Substitution

The Sₙ1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The benzylic position of the α-bromo phenylacetic ester can stabilize a positive charge through resonance with the phenyl ring, making the Sₙ1 pathway plausible under certain conditions.

Key Factors Favoring Sₙ1:

-

Weak Nucleophiles: Weakly basic nucleophiles, such as water or alcohols, are typical for Sₙ1 reactions.[15][16]

-

Polar Protic Solvents: Solvents like water, ethanol, or methanol can stabilize both the departing bromide ion and the carbocation intermediate through hydrogen bonding.[9][17]

-

Substrate Structure: Tertiary substrates readily undergo Sₙ1 reactions. While α-bromo phenylacetic esters are secondary, the resonance stabilization of the carbocation by the phenyl group promotes this pathway.[16]

Recent studies have shown that nucleophilic fluorination of α-bromo phenylacetates can proceed via an Sₙ1 mechanism, leading to racemization if the starting material is chiral.[19]

Competition Between Sₙ1 and Sₙ2

The choice between Sₙ1 and Sₙ2 mechanisms is a delicate balance of factors. The table below summarizes the key influencers.

| Factor | Favors Sₙ1 | Favors Sₙ2 |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RO⁻, CN⁻) |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good leaving group (e.g., Br⁻, I⁻) | Good leaving group (e.g., Br⁻, I⁻) |

Elimination Reactions

When a strong base is used, particularly a sterically hindered one, elimination can compete with substitution to form an α,β-unsaturated ester.[20] This reaction typically follows an E2 mechanism. The α-proton is acidic due to the electron-withdrawing effects of both the ester and the bromine atom.

Organometallic Transformations: The Reformatsky Reaction

A particularly important reaction of α-bromo phenylacetic esters is the Reformatsky reaction .[21][22][23] This reaction involves the treatment of the ester with zinc metal to form an organozinc intermediate, known as a Reformatsky enolate.[24][25] This enolate is nucleophilic and can add to carbonyl compounds, such as aldehydes and ketones, to form β-hydroxy esters.[23][24]

The use of zinc is crucial as it forms a less reactive enolate compared to those generated with more electropositive metals like lithium or magnesium.[22][25] This chemoselectivity prevents the enolate from reacting with the ester functionality of another molecule.

Radical Reactions

The C-Br bond in α-bromo phenylacetic esters can undergo homolytic cleavage to generate a carbon-centered radical. This is typically initiated by radical initiators (e.g., AIBN) or photochemically.[26] The resulting benzylic radical is stabilized by resonance with the phenyl ring. These radical intermediates can participate in various C-C bond-forming reactions, such as cyclizations.[27]

Experimental Protocols

General Procedure for Sₙ2 Displacement: Synthesis of an α-Alkoxy Phenylacetic Ester

-

To a solution of the alcohol (1.2 equivalents) in a suitable polar aprotic solvent (e.g., DMF or THF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of the α-bromo phenylacetic ester (1.0 equivalent) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting ester.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α-alkoxy phenylacetic ester.

General Procedure for the Reformatsky Reaction

-

Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and finally diethyl ether, then dry under vacuum.

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the activated zinc (1.5 equivalents) and a small crystal of iodine.

-

Add a solution of the α-bromo phenylacetic ester (1.0 equivalent) and the carbonyl compound (1.1 equivalents) in a dry, inert solvent (e.g., THF or benzene) to the flask.[21]

-

Gently heat the mixture to initiate the reaction, which is often indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Reflux the reaction mixture until the starting materials are consumed, as monitored by TLC.

-

Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting β-hydroxy ester by column chromatography.

Conclusion

Alpha-bromo phenylacetic esters are exceptionally versatile intermediates in organic synthesis. Their reactivity is characterized by a rich interplay of nucleophilic substitution, elimination, and organometallic pathways. A thorough understanding of the factors that govern these reaction manifolds—namely the nature of the nucleophile/base, solvent polarity, and substrate structure—is paramount for their effective utilization in the synthesis of complex molecules, particularly in the realm of drug discovery and development. The protocols and mechanistic discussions provided herein serve as a foundational guide for chemists seeking to harness the synthetic potential of this important class of compounds.

References

- Unexpected course of a Williamson ether synthesis. Arkivoc.

- 2-Bromo-2-phenylacetic acid synthesis. ChemicalBook.

- What are the factors th

- Reform

- Alpha Bromo 2 chlorophenylacetic Acid Methyl Ester. Sonal Plasrub Industries Pvt. Ltd..

- Factors Affecting SN1 & SN2 Reactions. Scribd.

- Process for the preparation of α-bromo-phenylacetic acids.

- A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters

- SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline.

- Synthesis of Methyl Bromo-Phenylacet

- Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

- Ethyl alpha-bromophenylacet

- Reform

- REFORM

- SN1 vs SN2. Chemistry LibreTexts.

- Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.

- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Royal Society of Chemistry.

- Aldehydes and ketones react with α-brome esters and zinc to yield. Testbook.

- Reform

- Williamson ether synthesis. Wikipedia.

- Williamson Ether Synthesis. Chemistry LibreTexts.

- Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.

- Radical-Mediated Reactions of α-Bromo Aluminium Thioacetals, α-Bromothioesters, and Xanth

- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl

- Williamson Ether Synthesis Lab Report. Edubirdie.

- α-Bromophenylacetic acid. Sigma-Aldrich.

- Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method.

- Free Radical Substitution and Addition Reactions. Organic Chemistry.

- Substituted phenylacetic acid compounds.

- Elimin

- Alpha Bromination of Carboxylic Acids. Organic Chemistry: A Tenth Edition.

- FROM ELECTROPHILIC TO STEREO- SPECIFIC SN2 ΑLPHA-FUNCTIONALI- ZATION REACTIONS OF ACYCLIC CARBOXYLIC ACID DERIV

- SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID. PHARMACEUTICAL AND MEDICAL-BIOLOGICAL JOURNAL.

- METHYL ALPHA-BROMOPHENYLACET

- Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacet

- Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.

- 4-Bromophenylacetic acid. Wikipedia.

- α,α'-DIBROMODIBENZYL SULFONE. Organic Syntheses Procedure.

Sources

- 1. Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester - High Quality at Best Price [sonalplasrubind.com]

- 2. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]

- 3. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 7. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. quora.com [quora.com]

- 10. scribd.com [scribd.com]

- 11. CAS 2178-24-7: Ethyl alpha-bromophenylacetate | CymitQuimica [cymitquimica.com]

- 12. lookchem.com [lookchem.com]

- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]

- 16. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. francis-press.com [francis-press.com]

- 19. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 20. m.youtube.com [m.youtube.com]

- 21. byjus.com [byjus.com]

- 22. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 23. testbook.com [testbook.com]

- 24. pharmdguru.com [pharmdguru.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. chemistry.ucr.edu [chemistry.ucr.edu]

- 27. mdpi.com [mdpi.com]

Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate: A Strategic Alkylating Agent in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is a highly functionalized α-halo ester that has emerged as a critical electrophilic building block in the pharmaceutical industry. Its strategic importance is primarily derived from its role as a key intermediate in the synthesis of potent drugs, most notably the antiplatelet agent Clopidogrel. This technical guide provides an in-depth analysis of the compound's function as an alkylating agent. We will explore its underlying reactivity, the mechanistic principles governing its synthetic applications, detailed experimental protocols, and essential safety considerations. This document is intended for researchers, chemists, and professionals in drug development who seek to leverage this reagent's unique synthetic potential.

Introduction and Physicochemical Profile

Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is a halogenated phenylacetate derivative. The presence of multiple halogens (Bromine, Chlorine, Fluorine) on a compact scaffold imparts unique electronic properties that are central to its reactivity. The α-bromo substitution makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, the defining characteristic of an effective alkylating agent.[1]

Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks.[2][3] Agents like Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate are classified as α-halocarbonyl compounds, a class of reagents renowned for their utility in forming new carbon-carbon and carbon-heteroatom bonds.[4][5]

Table 1: Physicochemical Properties of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate

| Property | Value | Source |

| CAS Number | 1461705-96-3 | [6][7] |

| Molecular Formula | C₉H₇BrClFO₂ | [7] |

| Molecular Weight | 281.51 g/mol | [7] |

| Appearance | Typically a liquid or low-melting solid | [8] |

| Boiling Point | ~281 °C at 760 mmHg (Predicted) | [9] |

| Density | ~1.6 g/cm³ (Predicted) | [9] |

The Alkylation Mechanism: An SN2 Pathway

The primary role of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate as an alkylating agent is executed through a nucleophilic substitution reaction. The specific mechanism is critical to understanding its reactivity and predicting reaction outcomes.

Favorability of the SN2 Reaction

The reaction proceeds almost exclusively through an SN2 (bimolecular nucleophilic substitution) pathway.[10] This is a direct consequence of the molecule's structure:

-

Steric Hindrance: The α-carbon is secondary, which allows for backside attack by a nucleophile.

-

Electronic Effects: The adjacent carbonyl group (C=O) is strongly electron-withdrawing. This destabilizes the formation of a carbocation at the α-position, which would be required for an SN1 reaction. An SN1 pathway is therefore highly unfavorable.[10]

-

Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the substitution process.

In the SN2 mechanism, a nucleophile directly attacks the electrophilic α-carbon, leading to a concerted bond-forming and bond-breaking process through a five-coordinate transition state. The reaction results in an inversion of stereochemistry at the α-carbon if it is a chiral center.

Diagram of the General SN2 Alkylation Mechanism

Caption: General SN2 mechanism for the alkylation reaction.

Core Application: Synthesis of Clopidogrel

The most significant industrial application of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is in the synthesis of Clopidogrel.[11] Clopidogrel is an antiplatelet drug used to prevent blood clots in patients with a history of heart attack or stroke.[12] The synthesis involves the N-alkylation of the secondary amine of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with the α-halo ester.

This reaction is a classic example of SN2 substitution where the nitrogen atom of the thienopyridine acts as the nucleophile.[12][13] The reaction is typically carried out in the presence of a mild base, such as sodium or potassium carbonate, to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. The choice of a mild base is crucial to prevent unwanted side reactions like ester hydrolysis.

Workflow: Synthesis of (S)-Clopidogrel

Caption: Key steps in the synthesis of (S)-Clopidogrel bisulfate.

Experimental Protocol: N-Alkylation Procedure

The following is a representative, step-by-step laboratory protocol for the N-alkylation step in the synthesis of racemic Clopidogrel. This protocol is derived from established patent literature and should be adapted and optimized for specific laboratory conditions.[12][14]

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).

Materials and Equipment

-

Reactants:

-

4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride

-

Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous

-

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Nitrogen/Argon inlet

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

Step-by-Step Methodology

-

Vessel Preparation: Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent side reactions with water.

-

Reagent Charging:

-

To the flask, add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1.0 eq).

-

Add anhydrous potassium carbonate (approx. 2.5 eq) to act as both the base to free the amine and to neutralize the HBr byproduct.

-

Add anhydrous DMF as the solvent (approx. 5-10 volumes relative to the limiting reagent).

-

-

Reaction Initiation:

-

Begin stirring the mixture under a nitrogen atmosphere.

-

Slowly add Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate (approx. 1.05 eq) to the suspension at room temperature. The addition may be slightly exothermic.

-

-

Reaction Conditions:

-

Heat the reaction mixture to a controlled temperature, typically between 60-80°C.

-

Maintain the temperature and continue stirring for 4-8 hours.

-

-

Monitoring: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger volume of cold water and stir.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil (racemic Clopidogrel base) is typically purified by column chromatography or carried forward to the chiral resolution step without further purification.[12]

Safety and Handling

As an α-halo ester, Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate must be handled with significant caution. While specific toxicity data for this compound is limited, data for analogous compounds like Methyl 2-bromoacetate indicate significant hazards.[15][16]

Table 2: Hazard Profile and Handling Precautions

| Hazard Category | Description & Precaution | Source |

| Toxicity | Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. It is a lachrymator (causes tearing). | [15][16] |

| Corrosivity | Causes severe skin burns and eye damage. Avoid all direct contact. | [15] |

| Handling | Always handle inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield. | [17][18] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents. | [15][17] |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow to enter drains. |

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Conclusion

Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is a quintessential example of a modern alkylating agent whose value is defined by its precise role in complex pharmaceutical synthesis. Its reactivity, governed by the SN2 mechanism, allows for the efficient and predictable formation of crucial C-N bonds, as demonstrated in the industrial production of Clopidogrel. A thorough understanding of its mechanistic behavior, coupled with stringent adherence to safety protocols, enables chemists and drug development professionals to effectively utilize this potent synthetic tool. The continued application of such targeted reagents is fundamental to the advancement of medicinal chemistry and the production of life-saving therapeutics.

References

-

ResearchGate. (n.d.). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. Available at: [Link]

-

Fiveable. (2025). Alpha-halogenation of carbonyls | Organic Chemistry II Class Notes. Available at: [Link]

-

Michigan State University. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions. Available at: [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

-

Quick Company. (n.d.). An Improved Process For Preparation Of (+) S Clopidogrel Bisulphate. Available at: [Link]

-

JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Available at: [Link]

-

Airgas. (2025). SAFETY DATA SHEET. Available at: [Link]

-

YouTube. (2019). uses for alpha-halogenated carbonyl compounds. Available at: [Link]

- Google Patents. (n.d.). EP2298777A2 - Method for preparing clopidogrel and its derivatives.

-

European Patent Office. (n.d.). PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Available at: [Link]

-

SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Available at: [Link]

-

AccelaChem. (n.d.). 1461705-96-3,methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate. Available at: [Link]

-

PubMed. (2017). Developments in the Synthesis of the Antiplatelet and Antithrombotic Drug (S)-clopidogrel. Available at: [Link]

-

Carl ROTH. (n.d.). Specification. Available at: [Link]

-

Chem-Space. (n.d.). MSDS of Methyl 2-bromo-2-(4-bromophenyl)acetate. Available at: [Link]

-

PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Available at: [Link]

-

Chemsrc. (2025). Methyl 2-bromo-2-(2-chlorophenyl)acetate. Available at: [Link]

-

Wikipedia. (n.d.). Methyl 2-bromoacetate. Available at: [Link]

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

-

PubChemLite. (n.d.). Methyl 2-bromo-2-(2-fluorophenyl)acetate. Available at: [Link]

-

IJSDR. (2024). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. Available at: [Link]

-

Liv Hospital. (2026). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

-

PubChemLite. (n.d.). 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid. Available at: [Link]

-

Oncohema Key. (2016). Alkylating Agents. Available at: [Link]

-

Wikipedia. (n.d.). Alkylating antineoplastic agent. Available at: [Link]

-

ResearchGate. (2016). Alkylating Agents. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. int.livhospital.com [int.livhospital.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. 1461705-96-3|Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate|BLD Pharm [bldpharm.com]

- 7. 1461705-96-3,methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. carlroth.com [carlroth.com]

- 9. Methyl 2-bromo-2-(2-chlorophenyl)acetate | CAS#:85259-19-4 | Chemsrc [chemsrc.com]

- 10. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 11. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Improved Process For Preparation Of (+) S Clopidogrel Bisulphate [quickcompany.in]

- 13. EP2298777A2 - Method for preparing clopidogrel and its derivatives - Google Patents [patents.google.com]

- 14. PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756 [data.epo.org]

- 15. cdnisotopes.com [cdnisotopes.com]

- 16. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 17. fishersci.com [fishersci.com]

- 18. airgas.com [airgas.com]

Advanced Applications of Fluorinated Phenylacetate Derivatives: A Technical Guide

Executive Summary

Fluorinated phenylacetate derivatives represent a critical scaffold in modern medicinal chemistry and agrochemical development.[1] By strategically substituting hydrogen with fluorine on the phenylacetate core, researchers can precisely modulate physicochemical properties—specifically lipophilicity (

The "Fluorine Effect" in Phenylacetate Design

The utility of fluorinated phenylacetates stems from the unique properties of the carbon-fluorine (C-F) bond.

Metabolic Modulation & Bioisosterism

The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol). In phenylacetate derivatives, fluorine is often introduced at the para-position to block cytochrome P450-mediated oxidative metabolism (hydroxylation). Conversely, in "soft drug" design, fluorine can be placed on ester side chains to electron-withdraw, making adjacent ester bonds more susceptible to hydrolysis by plasma esterases, facilitating rapid clearance.

Electronic and Steric Tuning

-

Sterics: The van der Waals radius of fluorine (1.47 Å) is comparable to hydrogen (1.20 Å), allowing it to mimic hydrogen in receptor binding pockets while exerting profound electronic effects.

-

Acidity: Fluorine substitution on the phenyl ring lowers the

of the acetic acid moiety via inductive effects. This alters the ionization state at physiological pH, influencing membrane permeability and protein binding.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision logic for fluorinating phenylacetate scaffolds based on the desired pharmacological outcome.

Figure 1: Strategic decision tree for fluorination sites on the phenylacetate scaffold to achieve specific pharmacokinetic outcomes.

Pharmaceutical Applications

Ultra-Short-Acting Sedative/Hypnotic Agents

A primary application of fluorinated phenylacetates is in the development of "soft" anesthetics—analogs of propanidid. The goal is to create agents with rapid onset and predictable, ultra-short recovery times.

-

Mechanism: These derivatives modulate the

receptor. -

Design Strategy: Introduction of fluorine into the ester residue (e.g., trifluoroethyl ester) or the ether side chain. The electron-withdrawing nature of fluorine activates the adjacent ester carbonyl, making it highly susceptible to rapid hydrolysis by blood esterases. This ensures the drug is active only for a short duration before being metabolized into an inactive acid form.

-

Key Finding: Derivatives such as Compound 5j (from referenced literature) demonstrated rapid loss of righting reflex (LORR) and faster recovery than propofol in rabbit models.[2]

Anticancer Agents

Fluorinated phenylacetamides (amides derived from phenylacetic acid) have shown cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines.[3]

-

Mechanism: Induction of apoptosis and upregulation of Bcl-XS.[4]

-

Efficacy: 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated

values comparable to standard chemotherapeutics like imatinib in specific cell lines.[3] The 4-fluoro substitution is critical for metabolic stability, preventing rapid degradation of the active pharmacophore.[5]

18F-PET Imaging

Fluorinated phenylacetates are synthesized using the positron-emitting isotope

-

Application:

-6-fluoro-3,4-dihydroxyphenylacetic acid is a metabolite of

Experimental Protocol: Synthesis of Fluorinated Phenylacetate Derivatives

Context: This protocol describes the synthesis of a 4-fluorophenylacetate ester derivative, a common intermediate for both sedative and agrochemical applications.

Materials

-

4-Fluorophenol[6]

-

Glyoxylic acid (50% aq.[7] solution)

-

Stannous chloride dihydrate (

) -

Ethanol (or Trifluoroethanol for "soft drug" synthesis)

-

Thionyl chloride (

) -

Solvents: Acetic acid, HCl, Dichloromethane (DCM)

Methodology (Step-by-Step)

Step 1: Condensation (Mandelic Acid Derivative Formation)

-

Dissolve 4-fluorophenol (10 mmol) in 15 mL of water.

-

Add glyoxylic acid (50% solution, 12 mmol) slowly while stirring.

-

Add NaOH (20 mmol) to basify the solution.

-

Heat the mixture to 50°C for 4 hours.

-

Acidify with conc. HCl to precipitate 4-fluoro-4-hydroxymandelic acid. Filter and dry.

Step 2: Reduction to Phenylacetic Acid

-

Dissolve the mandelic acid intermediate in acetic acid (20 mL).

-

Add

(40 mmol) and conc. HCl (5 mL). -

Reflux at 100°C for 2 hours. Note: SnCl2 acts as a selective reducing agent to remove the benzylic hydroxyl group.

-

Pour into ice water and extract with DCM. Evaporate solvent to yield 2-(4-fluorophenyl)acetic acid .

Step 3: Esterification (Target Derivative Generation)

-

Dissolve 2-(4-fluorophenyl)acetic acid (5 mmol) in the chosen alcohol (e.g., ethanol or 2,2,2-trifluoroethanol).

-

Add catalytic

or use -

Reflux for 3 hours.

-

Neutralize with

, extract with ethyl acetate, and purify via silica gel column chromatography.

Visualization: Synthesis Workflow

Figure 2: Step-wise synthetic pathway for converting phenols to fluorinated phenylacetate esters.

Data Summary: Comparative Potency & Stability

The following table summarizes the impact of fluorine substitution on biological activity in sedative and anticancer applications.

| Compound Class | Derivative Type | Modification | Biological Outcome | Reference |

| Sedative | Phenylacetate Ester | 4-F (Phenyl) + Trifluoroethyl ester | Rapid Recovery: 117s vs 485s (Propofol) in rabbits. | [1] |

| Anticancer | Phenylacetamide | 4-F (Phenyl) + p-Nitro | High Potency: | [2] |

| Metabolism | Phenylacetic Acid | 2,4,5-Trifluoro | Enzyme Inhibition: Precursor for DPPIV inhibitors.[6] | [3] |

References

-

Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents. PLOS ONE. Available at: [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Available at: [Link]

- Process for the preparation of fluorophenylacetic acids and derivatives thereof.Google Patents (WO2008078350A2).

-

Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents | PLOS One [journals.plos.org]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

- 7. Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Electrophilicity of the alpha-carbon in substituted methyl bromoacetates

Title: Electrophilicity of

Executive Summary

This technical guide analyzes the electrophilic reactivity of the

Part 1: Mechanistic Architecture[1]

The reactivity of methyl bromoacetate derivatives is governed almost exclusively by the

The Orbital Interaction ( )

The electrophilicity of the

-

Nucleophilic Attack: The Highest Occupied Molecular Orbital (HOMO) of the nucleophile (e.g., the thiolate of Cysteine or GSH) overlaps with the

LUMO. -

Carbonyl Activation: The adjacent carbonyl

orbital lowers the energy of the transition state through orbital mixing, effectively making the

The Steric-Electronic Conflict

This is the critical design parameter for researchers.

-

Electronic Effect (-I): Substituents like the ester group are Electron Withdrawing Groups (EWG). They inductively pull electron density from the

-carbon, increasing its partial positive charge ( -

Steric Effect (

):

Key Insight: In methyl bromoacetates, steric hindrance dominates electronic activation. While a methyl substituent might slightly increase the

Part 2: Experimental Profiling (Protocols)

To quantify electrophilicity, we do not rely on theoretical

Protocol: Pseudo-First-Order Kinetic Assay (NMR Method)

Objective: Determine the second-order rate constant (

Reagents:

-

Substrate: Methyl bromoacetate derivative (

stock in -

Nucleophile: L-Glutathione (reduced) (

stock in -

Internal Standard: 1,3,5-Trimethoxybenzene (inert to alkylation).

Workflow:

-

Baseline: Acquire a

NMR spectrum of the substrate + internal standard to establish -

Initiation: Mix Substrate and GSH in a 1:10 ratio (Pseudo-first-order condition:

) in an NMR tube.-

Note: Using excess GSH ensures the concentration of nucleophile remains effectively constant, simplifying the math to

.

-

-

Monitoring: Acquire spectra at set intervals (e.g., every 5 minutes for 1 hour).

-

Tracking: Monitor the disappearance of the

-proton signal (or the shift of the methyl ester singlet). -

Calculation: Plot

vs. time. The slope is

Visualization of Experimental Workflow

Caption: Workflow for determining electrophilic reactivity via Pseudo-First-Order NMR kinetics.

Part 3: Data Presentation & Structure-Activity Relationships (SAR)

The following table synthesizes the impact of

Table 1: Influence of

| Structure Type | Substituents ( | Electronic Effect | Steric Hindrance | Relative Rate ( | Genotoxic Risk |

| Primary | H, H | Baseline | Minimal | 100 | High |

| Secondary | Methyl, H | Inductive (+I) stabilization | Moderate | ~2 - 5 | Moderate |

| Secondary | Ethyl, H | Inductive (+I) stabilization | High | < 1 | Low |

| Tertiary | Methyl, Methyl | Strong (+I) stabilization | Severe (Blocking) | ~0 (Inert to | Negligible |

| Activated | Phenyl, H | Resonance stabilization | High | Variable * | Moderate |

*Note: Phenyl groups provide steric bulk but can also stabilize the transition state via resonance, leading to complex kinetics dependent on the nucleophile size.

Mechanistic Pathway Diagram

Caption: The SN2 reaction coordinate showing the critical transition state where steric bulk exerts its effect.

Part 4: Implications for Drug Discovery[3]

Genotoxicity Assessment

Methyl bromoacetate is a known mutagen (Ames positive). The high electrophilicity allows it to alkylate DNA bases (specifically the N7 of guanine).

-

Safety Strategy: If a synthetic route requires an

-bromoester intermediate, employing a tertiary bromide (e.g., methyl 2-bromo-2-methylpropionate) significantly reduces the risk of genotoxic carryover because the steric bulk prevents DNA alkylation under physiological conditions.

Covalent Inhibitor Design

For targeted covalent inhibitors (TCIs), "hot" electrophiles like unsubstituted bromoacetates are often too reactive, leading to off-target toxicity (glutathione depletion).

-

Tuning: By adding a single

-methyl group (creating a chiral center), you can dampen the reactivity to a "Goldilocks" zone—reactive enough to bind the target cysteine within the enzyme pocket (where local concentration is high) but slow to react with circulating GSH.

References

-

Review of SN2 Mechanisms: Master Organic Chemistry. "The SN2 Reaction Mechanism: Backside Attack and Steric Hindrance."[1][2][3] Link

-

GSH Kinetics in Toxicology: Schwöbel, J. A. H., et al. "Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles." Chem. Res. Toxicol. (2009).[4] Link

-

Genotoxicity of Haloesters: Berman, J. J., et al. "Structure-activity relationships for aquatic toxicity to Tetrahymena: halogen-substituted aliphatic esters."[5] Environ.[5][6][7] Toxicol. (2001).[5] Link

-

Electrophilicity Index (DFT): Chattaraj, P. K., et al. "Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity." Molecules (2016). Link

-

Alkylating Agents Profile: Pierson, J., et al. "Genotoxicity profiles of common alkyl halides and esters with alkylating activity." Mutat. Res. (2007).[8][9][10] Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. SN2 Reaction Mechanism [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships for aquatic toxicity to Tetrahymena: halogen-substituted aliphatic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Simple and alpha,beta-unsaturated aldehydes: correct prediction of genotoxic activity through structure-activity relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Hydrolysis and stability of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate

An In-depth Technical Guide to the Hydrolysis and Stability of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate

Introduction

Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is a halogenated phenylacetic acid derivative. Compounds of this class are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The presence of an α-bromo ester functional group, along with a substituted phenyl ring, imparts a unique reactivity profile that is crucial for its intended synthetic applications. However, these same structural features also render the molecule susceptible to degradation, primarily through hydrolysis.

A thorough understanding of the stability of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate, particularly its behavior under hydrolytic stress, is a prerequisite for the development of robust synthetic routes, stable formulations, and reliable analytical methods.[3][4] This guide provides a detailed examination of the hydrolytic degradation pathways of this compound, outlines systematic approaches for its stability assessment through forced degradation studies, and discusses the analytical techniques required for monitoring its degradation.

The Chemical Landscape of Ester Hydrolysis

Ester hydrolysis is a fundamental reaction in organic chemistry, involving the cleavage of an ester into a carboxylic acid and an alcohol through a reaction with water.[5] The rate of this reaction is profoundly influenced by the pH of the medium and can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis : This is a reversible process where the ester is heated with water in the presence of a dilute mineral acid (e.g., HCl or H₂SO₄). The reaction equilibrium can be shifted towards the products by using an excess of water.[5]

-

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (NaOH).[6] The reaction yields an alcohol and the salt of the carboxylic acid. Saponification is generally faster and more complete than acid-catalyzed hydrolysis, making it the preferred method in many synthetic applications.[5]

-

Neutral Hydrolysis : This reaction with water alone is typically very slow at ambient temperatures but can become significant over extended periods or at elevated temperatures.[7]

The susceptibility of an ester to hydrolysis is also dictated by its molecular structure. The electron-withdrawing halogen substituents (Cl, F, Br) on Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate are expected to increase the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack and subsequent hydrolysis.

Hydrolytic Degradation Pathway of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate

The primary degradation pathway for this molecule under aqueous conditions is the hydrolysis of the methyl ester group. This reaction cleaves the ester bond to form Methanol and the corresponding carboxylic acid, 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid. Under basic conditions, the carboxylate salt is formed.

Caption: Proposed primary hydrolysis pathway of the title compound.

It is also plausible that under certain conditions, particularly nucleophilic attack, the α-bromo substituent could be displaced to form Methyl 2-hydroxy-2-(2-chloro-6-fluorophenyl)acetate. However, ester hydrolysis is generally the more facile and dominant degradation route for this class of compounds.

Forced Degradation: A Systematic Approach to Stability Testing

Forced degradation, or stress testing, is an essential component of drug development and is mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[8] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing to identify degradation products and elucidate degradation pathways.[3][9] This information is critical for developing stability-indicating analytical methods, which can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[4]

Experimental Protocol for Hydrolytic Stability Assessment

A comprehensive study of hydrolytic stability involves exposing a solution of the compound to a range of pH conditions at a specified temperature. The causality behind this multi-pH approach is to model the potential environments the molecule might encounter, from acidic gastric fluids to the neutral pH of blood or basic intestinal conditions, and to determine the pH range of maximum stability.

Step-by-Step Methodology:

-

Stock Solution Preparation : Prepare an accurately weighed stock solution of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Sample Preparation :

-

Acidic Hydrolysis : Transfer a known volume of the stock solution into a flask and add an equal volume of 0.1 M to 1 M hydrochloric acid.

-

Basic Hydrolysis : Transfer a known volume of the stock solution into a separate flask and add an equal volume of 0.1 M to 1 M sodium hydroxide.

-

Neutral Hydrolysis : Transfer a known volume of the stock solution into a third flask and add an equal volume of purified water.

-

-

Incubation : Heat the flasks in a thermostatically controlled water bath or oven, typically at a temperature between 40°C and 80°C. The choice of temperature is a balance; it must be high enough to induce measurable degradation within a reasonable timeframe (e.g., 24-48 hours) without causing overly complex or irrelevant degradation profiles.

-

Time-Point Sampling : Withdraw aliquots from each flask at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralization : Immediately neutralize the acidic and basic samples to quench the degradation reaction. For acidic samples, add an equivalent amount of base (e.g., 0.1 M NaOH), and for basic samples, add an equivalent amount of acid (e.g., 0.1 M HCl).

-

Analysis : Analyze the samples using a validated stability-indicating analytical method, typically HPLC-UV. A "time zero" (t=0) sample, where the stressing agent is added and immediately neutralized, serves as the control.

Data Presentation: Summary of Forced Degradation Conditions

The conditions for forced degradation studies are designed to achieve a target degradation of 5-20%, which is sufficient to generate and detect primary degradants without completely consuming the parent compound.[8]

| Stress Condition | Reagent/Parameter | Typical Conditions | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 80°C | To assess stability in acidic environments.[9] |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 80°C | To assess stability in alkaline environments.[9] |

| Neutral Hydrolysis | Purified Water | Room Temperature to 80°C | To evaluate the intrinsic stability of the molecule in an aqueous medium. |

| Oxidative | 3-30% H₂O₂ | Room Temperature | To test susceptibility to oxidation.[9] |

| Photolytic | UV/Visible Light | ICH Q1B specified conditions | To determine light sensitivity. |

| Thermal (Dry Heat) | Oven | > Accelerated Temp. (e.g., 105°C) | To evaluate solid-state thermal stability. |

Analytical Methodologies for Stability Monitoring

The cornerstone of any stability study is a robust analytical method capable of separating the parent compound from all potential degradation products.

Caption: A typical experimental workflow for forced degradation studies.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or Photodiode Array (PDA) detection is the predominant technique for stability studies.[8]

-

Causality of Method Choice : A reverse-phase C18 column is typically used because it effectively separates compounds based on polarity. The parent ester, being more non-polar, will have a longer retention time than its more polar carboxylic acid degradant.

-

Method Development : The goal is to develop a gradient elution method that provides baseline separation between the parent peak and all degradant peaks.

-

Validation : The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is "stability-indicating."

Mass Spectrometry (MS) for Structural Elucidation

When unknown degradation products are observed in the chromatogram, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed.

-

Mechanism : LC-MS provides the molecular weight of the degradant. Tandem MS (MS/MS) involves fragmenting the degradant ion to obtain structural information, allowing for confident identification of the degradation product. This is crucial for understanding the degradation pathway and assessing the safety of any degradants formed.

Expected Degradation Products

Based on the hydrolysis mechanism, the primary degradation products can be predicted.

| Degradation Condition | Expected Primary Degradation Product | Chemical Formula |

| Acid/Neutral Hydrolysis | 2-bromo-2-(2-chloro-6-fluorophenyl)acetic acid | C₈H₅BrClFO₂ |

| Base Hydrolysis | Sodium 2-bromo-2-(2-chloro-6-fluorophenyl)acetate | C₈H₄BrClFNaO₂ |

| All Hydrolytic Conditions | Methanol | CH₄O |

Conclusion

The stability of Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate is governed primarily by its susceptibility to hydrolysis at the ester functional group. A comprehensive understanding of its degradation profile under various pH conditions is paramount for its successful application in pharmaceutical development. By employing systematic forced degradation studies as outlined in this guide, researchers can elucidate degradation pathways, identify critical stability factors, and develop robust, stability-indicating analytical methods. This knowledge underpins the development of safe, effective, and stable final products by ensuring that any potential degradation is well-understood and controlled throughout the product lifecycle.

References

-

Numano, F., et al. (1985). Stereoselective hydrolysis of 16 alpha-halo-17-keto steroids and long-range substitution effects on the hydrolysis of 16 alpha-bromo-17-ketones and 2 alpha-bromo-3-ketones. Steroids, 45(5), 403-10. [Link]

- Sharma, M. M., & Nanda, A. K. (1963). Kinetics of fast alkaline hydrolysis of esters. Transactions of the Institution of Chemical Engineers, 41.

-

Eurofins. (2021, May 24). Analytical Method Summaries. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

-

Pawar, S. S., et al. (2021). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

-

Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

-

Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]

- Pawar, A. A., & Landge, S. G. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Pharmaceutical and Clinical Research.

-

Guthrie, J. P. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? Canadian Journal of Chemistry. [Link]

-

International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies. [Link]

-

AccelaChem. (n.d.). 1461705-96-3,methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate. [Link]

-

PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. [Link]

- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). Methyl 2-(2-chlorophenyl)-2-methylpropanoate. [Link]

-

EAG Laboratories. (2017, June 12). Development of Analytical Methods for Monitoring Degradation Products of 6:2 Fluorotelomer Phosphates in Abiotic Matrices and WW. [Link]

-

Royal Society of Chemistry. (2012, March 1). The hydrolysis of 2-bromo-2-methylpropane. [Link]

-

Valério, P. P., et al. (2018). Kinetic Study: Alkaline Hydrolysis of Esters. ResearchGate. [Link]

Sources